molecular formula C10H13NO3 B15345367 2-(3-Ethoxyphenoxy)acetamide

2-(3-Ethoxyphenoxy)acetamide

Cat. No.: B15345367
M. Wt: 195.21 g/mol
InChI Key: HAWOIKKOBLKTHD-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenoxy)acetamide is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of an ethoxy group attached to the phenoxy ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxyphenoxy)acetamide typically involves the reaction of 3-ethoxyphenol with chloroacetyl chloride to form 2-(3-ethoxyphenoxy)acetyl chloride. This intermediate is then reacted with ammonia or an amine to yield this compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is common to maintain consistency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethoxyphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Ethoxyphenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy and acetamide groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-(4-Methoxyphenoxy)acetamide
  • 2-(3-Methoxyphenoxy)acetamide
  • 2-(4-Ethoxyphenoxy)acetamide

Comparison: 2-(3-Ethoxyphenoxy)acetamide is unique due to the position of the ethoxy group on the phenoxy ring. This positional difference can influence the compound’s reactivity and interaction with biological targets. For example, 2-(4-Methoxyphenoxy)acetamide may have different pharmacological properties due to the methoxy group being in the para position, affecting its electronic and steric characteristics .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(3-ethoxyphenoxy)acetamide

InChI

InChI=1S/C10H13NO3/c1-2-13-8-4-3-5-9(6-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12)

InChI Key

HAWOIKKOBLKTHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC=C1)OCC(=O)N

Origin of Product

United States

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